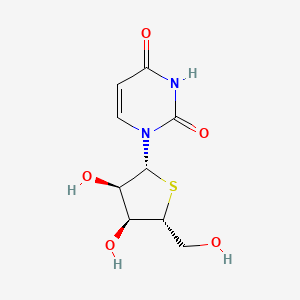

1-(4-thio-beta-D-ribofuranosyl)uracil

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5S/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSPKJVFRAYWAR-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(S2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](S2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317166 | |

| Record name | 4′-Thiouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6741-73-7 | |

| Record name | 4′-Thiouridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6741-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4′-Thiouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of 1-(4-thio-beta-D-ribofuranosyl)uracil (4-Thiouridine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-thio-beta-D-ribofuranosyl)uracil, more commonly known as 4-Thiouridine (4sU), is a sulfur-containing nucleoside analog of uridine. In this analog, the oxygen atom at the 4-position of the uracil base is substituted with a sulfur atom.[1] This modification imparts unique photochemical and reactive properties, making 4sU an invaluable tool in molecular biology and drug development. While naturally found in the transfer RNA (tRNA) of certain bacteria where it plays a role in stabilizing RNA structure, its primary use in a research context is as a metabolic label to study the dynamics of RNA synthesis, processing, and decay.[1][2][3] This guide provides an in-depth overview of the chemical properties, biological activities, and key experimental applications of 4-Thiouridine.

Core Chemical and Physical Properties

4-Thiouridine's utility is grounded in its distinct physicochemical characteristics, which allow it to be metabolically incorporated into RNA and subsequently detected or purified. Its properties are summarized below.

Table 1: Chemical Identifiers for 4-Thiouridine

| Identifier | Value | Reference |

| IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one | [4] |

| Synonyms | 4-Thiouridine, 4sU, 4-SU, NSC 518132 | [1][4][5] |

| CAS Number | 13957-31-8 | [4][6] |

| Molecular Formula | C₉H₁₂N₂O₅S | [2][4][6] |

| Molecular Weight | 260.27 g/mol | [4][6][7] |

Table 2: Physicochemical Data for 4-Thiouridine

| Property | Value | Reference |

| Appearance | Crystalline solid | [5] |

| UV/Vis. λmax | 249 nm, 330 nm | [5] |

| Solubility (DMSO) | 20 mM to 987 mM (5.2 mg/mL to 257 mg/mL) | [8][9] |

| Solubility (Water) | 20 mM to 77 mM (5.2 mg/mL to 20 mg/mL) | [9] |

| Solubility (PBS, pH 7.2) | ~19 mM (~5 mg/mL) | [5][9] |

| Solubility (Ethanol) | ~8 mM (~2 mg/mL) | [5][9] |

| Storage (Solid) | -20°C, stable for ≥ 4 years | [5] |

| Storage (Stock Solution) | 1 year at -80°C; 1 month at -20°C in solvent | [8][10] |

Chemical Reactivity and Synthesis

The key to 4sU's function as a molecular probe is the chemical reactivity of its thiol group. This group can undergo various reactions, with nucleophilic substitution being the most critical for experimental applications.[7]

Key Chemical Reactions

-

Alkylation: The sulfur atom is highly nucleophilic and readily reacts with thiol-reactive electrophiles, such as iodoacetamide (IAA) or maleimide derivatives (e.g., Biotin-HPDP).[7][11] This reaction forms a stable thioether bond, covalently attaching a label or a bulky group to the RNA molecule. This is the foundational chemistry for methods like SLAM-seq.[12]

-

Oxidation: The thiol group can be oxidized by agents like hydrogen peroxide.[7]

-

Reduction: The compound can be reduced using agents such as sodium borohydride.[7]

Chemical Synthesis

A common synthetic route involves the glycosylation of a silylated uracil base with a protected 4-thio sugar precursor, often catalyzed by SnCl₄.[7] Subsequent deprotection steps yield the final this compound product.[7]

Biological Activity and Mechanism of Action

As a nucleoside analog, 4sU is recognized by cellular machinery and can be incorporated into biomolecules, leading to specific biological effects.

-

Metabolic Incorporation: 4sU is taken up by cells and converted into 4-thiouridine triphosphate (4sUTP). Cellular RNA polymerases then incorporate 4sUTP into newly transcribed RNA in place of UTP. This process allows for the specific labeling of nascent RNA.

-

Inhibition of rRNA Synthesis: While low concentrations of 4sU are well-tolerated for metabolic labeling, higher concentrations (≥50 μM) have been shown to inhibit the production and processing of ribosomal RNA (rRNA).[5][10] This disruption of ribosome biogenesis can induce a nucleolar stress response, ultimately leading to cell growth inhibition.[5]

-

Antiviral and Antitumor Potential: The compound has been investigated for its potential as an antiviral and antitumor agent.[7] Its mechanism involves incorporation into viral or cellular nucleic acids, where it can interfere with replication and synthesis pathways, sometimes acting as a chain terminator.[7] For example, it has shown activity against herpes simplex virus and L1210 leukemia cells.[7]

Experimental Protocols and Applications

The ability to metabolically label and chemically modify 4sU-containing RNA has led to the development of powerful techniques to study RNA dynamics.

Protocol: Metabolic Labeling and Purification of Nascent RNA

This protocol describes the general steps for labeling newly transcribed RNA in cell culture and isolating it for downstream analysis.

Methodology:

-

Cell Culture and Labeling: Culture cells to approximately 70-80% confluency. Replace the standard culture medium with a medium containing 4-Thiouridine at a final concentration of 10-100 µM. Incubate for the desired labeling period (e.g., 1-4 hours).[1][13]

-

RNA Extraction: Harvest the cells and lyse them using a standard reagent like TRIzol. Extract the total RNA following the manufacturer's protocol. Quantify the RNA using a spectrophotometer.[1][13]

-

Biotinylation of 4sU-labeled RNA:

-

For every 50 µg of total RNA, prepare a biotinylation reaction.

-

Incubate the RNA with Biotin-HPDP (1 mg/mL stock) in a biotinylation buffer (e.g., 100 mM Tris, 10 mM EDTA, pH 7.4) for 1.5 hours at room temperature in the dark.[1]

-

The Biotin-HPDP covalently binds to the thiol group on the incorporated 4sU.

-

-

Purification of Biotinylated RNA:

-

Elution and Recovery:

-

Elute the captured, 4sU-labeled RNA from the beads using a lysis buffer containing a reducing agent like DTT or dithioerythritol (100 mM), which cleaves the disulfide bond in the Biotin-HPDP linker.[1]

-

Recover the eluted RNA using a standard RNA purification kit. The resulting sample is enriched for newly transcribed RNA.[1]

-

Protocol: Thiol(SH)-linked Alkylation for Metabolic Sequencing of RNA (SLAM-seq)

SLAM-seq is a technique that uses 4sU labeling and chemical modification to introduce specific mutations during reverse transcription, allowing for the identification of newly transcribed RNA in sequencing data.[12]

Methodology:

-

Metabolic Labeling: Label cells with 4sU as described in the previous protocol.

-

RNA Extraction: Extract total RNA from the labeled cells.

-

Alkylation with Iodoacetamide (IAA):

-

Reverse Transcription: During the reverse transcription step of library preparation, the reverse transcriptase enzyme frequently misinterprets the alkylated 4sU base as a cytidine (C) instead of a thymidine (T).[11]

-

Sequencing and Analysis:

-

Prepare a standard sequencing library and perform high-throughput sequencing.

-

During bioinformatic analysis, reads containing T-to-C conversions correspond to RNAs that were actively transcribed during the 4sU labeling period.

-

References

- 1. glpbio.com [glpbio.com]

- 2. 4-Thiouridine - Wikipedia [en.wikipedia.org]

- 3. A selective and sensitive detection system for 4-thiouridine modification in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Thiouridine | C9H12N2O5S | CID 3032615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. 4-Thiouridine | 13957-31-8 | NT06186 | Biosynth [biosynth.com]

- 7. This compound | 6741-73-7 | Benchchem [benchchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. 4-Thiouridine | TargetMol [targetmol.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Site-Specific Profiling of 4-Thiouridine Across Transfer RNA Genes in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-(4-thio-β-D-ribofuranosyl)uracil (4-Thiouridine)

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the chemical synthesis of 1-(4-thio-β-D-ribofuranosyl)uracil, a crucial modified nucleoside for various biomedical research applications, including metabolic labeling of RNA and as a photo-activatable crosslinking agent.[1][2][3] This guide details the primary synthetic routes, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

1-(4-thio-β-D-ribofuranosyl)uracil, commonly known as 4-thiouridine (4sU), is a sulfur-modified nucleoside analog where the oxygen atom at the 4'-position of the ribofuranose ring is replaced by a sulfur atom.[4] This modification imparts unique biochemical properties, including enhanced metabolic stability and the ability to undergo photo-crosslinking with interacting proteins upon UV irradiation at 365 nm.[2][4] Consequently, 4sU has become an invaluable tool in techniques such as PAR-CLIP (Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation) and for studying RNA synthesis and decay dynamics through metabolic labeling (e.g., TUC-seq, SLAM-seq).[1][2]

The synthesis of 4-thiouridine primarily involves two key stages: the preparation of a suitable 4-thio-D-ribofuranose derivative and the subsequent glycosylation with a uracil base, followed by deprotection. Several synthetic strategies have been developed to improve the efficiency and yield of this process.

Synthetic Pathways and Methodologies

The synthesis of 1-(4-thio-β-D-ribofuranosyl)uracil can be broadly categorized into two main approaches, primarily differing in the strategy for constructing the 4-thioribofuranose ring and the subsequent glycosylation step.

Synthesis of the 4-Thio-D-ribofuranose Precursor

An efficient synthesis of a protected 4-thio-D-ribofuranose is critical for the overall success of the 4-thiouridine synthesis. One common strategy involves the conversion of L-lyxose into a peracylated 4-thio-D-ribofuranose.[5] An alternative approach begins with D-ribose derivatives.[6]

Glycosylation of Uracil with the Thiosugar

The coupling of the 4-thiosugar with the uracil base is typically achieved through a Lewis acid-catalyzed glycosylation. The Vorbrüggen glycosylation method, which utilizes a silylated heterocyclic base, is a common and effective approach.

Deprotection

The final step in the synthesis is the removal of the protecting groups from the sugar and the base to yield the final product, 1-(4-thio-β-D-ribofuranosyl)uracil.

Below is a diagram illustrating the general synthetic workflow.

Caption: General workflow for the synthesis of 1-(4-thio-β-D-ribofuranosyl)uracil.

Experimental Protocols

The following protocols are detailed methodologies for the key experiments involved in the synthesis of 1-(4-thio-β-D-ribofuranosyl)uracil.

Synthesis of 1,5-di-O-acetyl-2,3-di-O-benzoyl-4-thio-D-ribofuranose from L-lyxose

This multi-step protocol outlines the preparation of a key thiosugar intermediate.[5]

Step 1: Synthesis of Methyl 2,3,5-tri-O-benzoyl-L-lyxofuranoside

-

Procedure: L-lyxose is first converted to its methyl furanoside. The hydroxyl groups are then protected with benzoyl groups using benzoyl chloride in pyridine.

-

Reagents: L-lyxose, Methanolic HCl, Benzoyl chloride, Pyridine.

-

Typical Yield: High.

Step 2: Conversion to 1,5-di-O-acetyl-2,3-di-O-benzoyl-4-thio-D-ribofuranose

-

Procedure: This step involves a 'one-pot' triflate/thiobenzoate SN2 displacement at the C4 position of the sugar.[5]

-

Reagents: Triflic anhydride, Potassium thiobenzoate.

-

Typical Yield: High.

Glycosylation of Uracil

This protocol describes the coupling of the thiosugar with uracil.[4]

Step 1: Silylation of Uracil

-

Procedure: Uracil is silylated using N,O-bis(trimethylsilyl)acetamide (BSA) or a similar silylating agent in an anhydrous solvent like acetonitrile to enhance its solubility and reactivity.

-

Reagents: Uracil, N,O-bis(trimethylsilyl)acetamide (BSA), Anhydrous acetonitrile.

Step 2: Lewis Acid-Catalyzed Glycosylation

-

Procedure: The protected thiosugar (e.g., 1,5-di-O-acetyl-2,3-di-O-benzoyl-4-thio-D-ribofuranose) is dissolved in an anhydrous solvent. The silylated uracil is added, followed by a Lewis acid catalyst such as tin(IV) chloride (SnCl4). The reaction is stirred at a controlled temperature until completion.[4][5]

-

Reagents: Protected 4-thiosugar, Silylated uracil, Tin(IV) chloride (SnCl4), Anhydrous acetonitrile.

-

Reaction Conditions: 40°C for 5-10 hours.[4]

Deprotection of Protected 4-Thiouridine

This final step yields the target molecule.[2][4]

-

Procedure: The protected 1-(4-thio-β-D-ribofuranosyl)uracil is dissolved in methanolic ammonia and stirred at room temperature overnight. The solvent is then removed under reduced pressure, and the residue is purified.[2][4]

-

Reagents: Methanolic ammonia.

-

Reaction Conditions: Room temperature, overnight.

-

Purification: Silica gel chromatography.[4]

Below is a diagram illustrating the chemical transformation pathway.

Caption: Key stages in the synthesis of 1-(4-thio-β-D-ribofuranosyl)uracil.

Quantitative Data

The following tables summarize the reported yields for the key synthetic steps.

Table 1: Yields for the Synthesis of Protected 4-Thio-D-ribofuranose

| Starting Material | Product | Number of Steps | Overall Yield | Reference |

| L-lyxose | 1,5-di-O-acetyl-2,3-di-O-benzoyl-4-thio-D-ribofuranose | 4 | High | [5] |

| D-ribose derivative | Benzyl 2,3,5-tri-O-benzyl 1,4-dithio-D-ribofuranoside | 2 from dithioacetal | 94% | [6] |

Table 2: Yields for Glycosylation and Deprotection Steps

| Reaction Step | Starting Materials | Product | Yield | Reference |

| Glycosylation | Protected 4-thiosugar and silylated uracil | Protected 1-(4-thio-β-D-ribofuranosyl)uracil | Moderate to Good | [4] |

| Deprotection | Protected 1-(4-thio-β-D-ribofuranosyl)uracil | 1-(4-thio-β-D-ribofuranosyl)uracil | ~90% | [4] |

| Two-step process | Starting from a 4-thioribofuranose precursor | 1-(4-thio-β-D-ribofuranosyl)uracil | 38% | [7] |

Conclusion

The synthesis of 1-(4-thio-β-D-ribofuranosyl)uracil is a well-established process that is crucial for the advancement of various biochemical and molecular biology techniques. The methodologies outlined in this guide, particularly the efficient synthesis of the 4-thiosugar precursor from L-lyxose followed by a catalyzed glycosylation, provide a reliable pathway for obtaining this important molecule. The high yields reported for the deprotection step make the overall synthesis practical for laboratory-scale production. Researchers and professionals in drug development can utilize these protocols to access high-purity 4-thiouridine for their specific applications.

References

- 1. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Thiouridine,4-S-U Oligonucleotide Modification [biosyn.com]

- 4. This compound | 6741-73-7 | Benchchem [benchchem.com]

- 5. Syntheses of 4′-thioribonucleosides and thermodynamic stability and crystal structure of RNA oligomers with incorporated 4′-thiocytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. taylorfrancis.com [taylorfrancis.com]

The Core Mechanism of Action of 1-(4-thio-beta-D-ribofuranosyl)uracil: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-thio-beta-D-ribofuranosyl)uracil, also known as 4-thiouridine (4sU), is a sulfur-modified nucleoside analog of uridine. Its unique biochemical properties have positioned it as a critical tool in molecular biology for studying RNA dynamics and as a molecule of interest in anticancer and antiviral research. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its metabolic activation, incorporation into nucleic acids, and the subsequent cellular consequences. This document summarizes quantitative data, provides detailed experimental protocols for key assays, and visualizes complex biological pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

This compound is a structural analog of the natural ribonucleoside uridine, in which the oxygen atom at the 4-position of the uracil base is replaced by a sulfur atom. This substitution has profound implications for its biological activity, allowing it to be metabolized and incorporated into nascent RNA transcripts. While this property is widely exploited for the metabolic labeling of RNA, the incorporation of 4-thiouridine is not without consequence, leading to a range of cellular effects that are of significant interest in therapeutic development.

Metabolic Activation and Incorporation into RNA

The primary mechanism of action of this compound begins with its uptake into the cell and subsequent phosphorylation by the pyrimidine salvage pathway. This metabolic activation is a prerequisite for its incorporation into RNA.

The Pyrimidine Salvage Pathway

Once inside the cell, this compound is recognized as a substrate by the enzymes of the pyrimidine salvage pathway. Uridine-cytidine kinase catalyzes the initial phosphorylation to 4-thiouridine monophosphate (4sU-MP). Subsequent phosphorylations by nucleoside monophosphate and diphosphate kinases lead to the formation of 4-thiouridine triphosphate (4sU-TP).[1] This triphosphate analog can then be utilized by cellular RNA polymerases as a substrate for transcription.

Figure 1: Metabolic activation of this compound.

Cellular Consequences of Incorporation

The incorporation of 4-thiouridine into RNA has several significant downstream effects, which are largely dependent on the concentration of the analog and the duration of exposure.

Inhibition of Ribosomal RNA (rRNA) Synthesis and Nucleolar Stress

At elevated concentrations (>50 µM), this compound leads to a significant inhibition of ribosomal RNA (rRNA) synthesis and processing.[2][3] This disruption of ribosome biogenesis, a primary function of the nucleolus, induces a state of "nucleolar stress."[2][4] A key hallmark of this stress response is the translocation of nucleolar proteins, such as nucleophosmin (NPM1), from the nucleolus to the nucleoplasm.[4]

Induction of Apoptosis

The nucleolar stress triggered by the inhibition of rRNA synthesis is a potent signal for the activation of the tumor suppressor protein p53.[2][4] The stabilization and activation of p53 initiate a signaling cascade that leads to programmed cell death, or apoptosis.[5] This pro-apoptotic effect is a key area of interest for the potential application of 4-thiouridine analogs in cancer therapy. The p53-mediated apoptotic pathway typically involves the activation of pro-apoptotic Bcl-2 family members, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of caspases.

Figure 2: Signaling pathway for apoptosis induction by this compound.

Interference with DNA Synthesis

In addition to its effects on RNA, this compound can also interfere with DNA synthesis. After its conversion to the deoxy form, it can act as a chain terminator, preventing the elongation of the DNA strand during replication.[5] The triphosphate form of the related compound, 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)cytosine (4'-thio-FAC), has been shown to be a potent inhibitor of DNA polymerase alpha.

Quantitative Data

While specific IC50 and Ki values for the direct inhibition of polymerases by this compound triphosphate are not extensively reported in the literature, the effective concentrations for observing biological effects have been characterized.

| Biological Effect | Compound | Concentration | Cell Line/System | Reference |

| Inhibition of rRNA synthesis | This compound | >50 µM | Human U2OS cells | [3] |

| Induction of nucleolar stress | This compound | >50 µM | Human U2OS cells | [4] |

| Metabolic labeling of nascent RNA | This compound | 100-500 µM | Mammalian cells | [6] |

Experimental Protocols

Metabolic Labeling of Nascent RNA with 4-Thiouridine

This protocol describes the general procedure for labeling newly synthesized RNA in cultured mammalian cells using this compound.

Materials:

-

This compound (4sU) stock solution (e.g., 100 mM in DMSO)

-

Cell culture medium

-

Cultured mammalian cells (e.g., HeLa, HEK293)

-

TRIzol reagent

-

Biotin-HPDP

-

Streptavidin-coated magnetic beads

Procedure:

-

Culture cells to the desired confluency (typically 70-80%).

-

Prepare the labeling medium by diluting the 4sU stock solution into pre-warmed cell culture medium to the desired final concentration (e.g., 100-500 µM).

-

Remove the existing medium from the cells and replace it with the labeling medium.

-

Incubate the cells for the desired labeling period (e.g., 30-60 minutes).

-

After incubation, aspirate the labeling medium and lyse the cells directly on the plate using TRIzol reagent.

-

Isolate total RNA according to the TRIzol manufacturer's protocol.

-

The 4sU-labeled RNA can then be biotinylated using Biotin-HPDP.

-

The biotinylated RNA can be purified using streptavidin-coated magnetic beads.

Figure 3: Experimental workflow for metabolic labeling of RNA with 4-thiouridine.

Conclusion

The mechanism of action of this compound is multifaceted. Its ability to be incorporated into nascent RNA has made it an invaluable tool for studying RNA biology. Furthermore, the cellular consequences of its incorporation, particularly the induction of nucleolar stress and apoptosis, highlight its potential as a lead compound for the development of novel therapeutics. This guide provides a foundational understanding of these mechanisms to aid researchers in their experimental design and interpretation of results. Further investigation into the specific enzymatic inhibition kinetics and the detailed downstream apoptotic signaling pathways will undoubtedly provide deeper insights into the full therapeutic potential of this intriguing molecule.

References

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 6741-73-7 | Benchchem [benchchem.com]

- 6. Buy 1-(beta-D-Ribofuranosyl)-2-thio-uracil-5'-phosphate | 29123-25-9 [smolecule.com]

Biological activity of 4-thiouridine analogs

An In-depth Technical Guide to the Biological Activity of 4-Thiouridine Analogs

For: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Thiouridine (4sU) and its analogs represent a versatile class of modified nucleosides with significant biological activities and diverse applications in biomedical research. As a naturally occurring modification in bacterial tRNA, its synthetic analogs have been developed for uses ranging from antiviral and anticancer therapeutics to advanced tools for studying RNA metabolism. This technical guide provides a comprehensive overview of the biological activities of 4-thiouridine analogs, focusing on their therapeutic potential and mechanisms of action. It includes quantitative data on their efficacy, detailed experimental protocols for key assays, and visualizations of the critical signaling pathways they modulate.

Introduction to 4-Thiouridine Analogs

4-Thiouridine is a uridine analog where the oxygen atom at the C4 position of the pyrimidine ring is replaced by a sulfur atom. This substitution confers unique photochemical properties and alters its biological interactions, making it a valuable molecule for various applications. When introduced to cells, 4-thiouridine is processed through the nucleotide salvage pathway and incorporated into newly synthesized RNA.[1] This incorporation is the basis for its use as a metabolic label for nascent RNA.[2] Beyond its role as a research tool, analogs of 4-thiouridine have demonstrated potent biological effects, including antiviral and anticancer activities, by interfering with nucleic acid synthesis and inducing cellular stress pathways.[3][4]

Therapeutic Potential and Biological Activities

The biological effects of 4-thiouridine analogs are primarily categorized into two areas: antiviral and anticancer activities. These effects are often dose-dependent and stem from the ability of their triphosphate metabolites to be recognized by viral or cellular polymerases or from the disruption of cellular homeostasis.

Antiviral Activity

4-Thiouridine analogs have shown promise against a range of RNA viruses. Their mechanism often involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[3][5]

2.1.1 Activity Against SARS-CoV-2

Recent studies identified 4'-thiouridine as a potent inhibitor of SARS-CoV-2.[3] Its triphosphate form acts as a non-obligate RNA chain terminator after being incorporated by the viral RdRp. Furthermore, it was found to inhibit the NiRAN (Nidovirus RdRp-associated nucleotidyltransferase) domain of the nsp12 polymerase, disrupting a key viral function.[3]

2.1.2 Activity Against Orthopoxviruses

The 4'-thio derivative of idoxuridine (4'-thioIDU) has demonstrated excellent antiviral activity against orthopoxviruses, such as the vaccinia and cowpox viruses, both in cell culture and in animal models.[6] Its efficacy is superior to that of its parent compound, IDU.[6]

Anticancer and Cytotoxic Activity

At elevated concentrations (typically >50 µM), 4-thiouridine induces a potent cellular stress response, which can be harnessed for anticancer applications.[4][7] The primary mechanism is the inhibition of ribosome biogenesis.

2.2.1 Induction of Nucleolar Stress

The incorporation of 4sU into ribosomal RNA (rRNA) precursors disrupts their processing and inhibits the production of mature ribosomes.[4] This impairment of ribosome biogenesis triggers a "nucleolar stress" response, a cellular surveillance pathway that monitors the integrity of the nucleolus.[7][8] This response leads to the stabilization and activation of the tumor suppressor protein p53, which in turn can induce cell cycle arrest or apoptosis.[4][7]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data for the biological activity of key 4-thiouridine analogs and related compounds from published studies.

Table 1: Antiviral Activity of 4-Thiouridine Analogs

| Compound | Virus | Cell Line | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| 4'-Thiouridine | SARS-CoV-2 | Vero | Antiviral Activity | 1.71 | >100 | >58.5 | [3][9] |

| 4'-thioIDU | Vaccinia Virus | BSC-1 | Plaque Reduction | 0.05 ± 0.01 | 48 ± 2 | 960 | [6] |

| 4'-thioIDU | Cowpox Virus | BSC-1 | Plaque Reduction | 0.04 ± 0.01 | 48 ± 2 | 1200 | [6] |

EC₅₀: 50% effective concentration. CC₅₀: 50% cytotoxic concentration. SI = CC₅₀/EC₅₀.

Table 2: Cellular Activity of 4-Thiouridine

| Compound | Activity | Cell Line | Concentration | Effect | Reference |

| 4-Thiouridine (4sU) | rRNA Synthesis Inhibition | Human U2OS | >50 µM | Inhibition of 47S rRNA production and processing | [4] |

| 4-Thiouridine (4sU) | Nucleolar Stress | Human U2OS | >50 µM | Induction of p53, inhibition of proliferation | [4][7] |

Key Signaling Pathways and Mechanisms

Nucleolar Stress and p53 Activation Pathway

High concentrations of 4-thiouridine disrupt ribosome biogenesis, initiating a signaling cascade that activates the p53 tumor suppressor. This is a critical pathway for its potential anticancer effects.

Caption: 4-Thiouridine inhibits rRNA synthesis, causing nucleolar stress and p53 activation.

Experimental Protocols

Detailed methodologies are crucial for the evaluation and development of 4-thiouridine analogs.

Antiviral Activity Assay (Plaque Reduction Assay)

This protocol is used to determine the concentration of an analog that inhibits viral replication by 50% (EC₅₀).

-

Cell Seeding: Seed a suitable host cell line (e.g., Vero or BSC-1 cells) in 6-well plates to form a confluent monolayer.

-

Compound Preparation: Prepare serial dilutions of the 4-thiouridine analog in culture medium.

-

Viral Infection: Remove the growth medium from the cells and infect them with the virus at a known multiplicity of infection (MOI) for 1-2 hours to allow viral adsorption.

-

Compound Treatment: After the adsorption period, remove the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agar or methylcellulose) containing the different concentrations of the test compound.

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

Plaque Visualization: Fix the cells with a formalin solution and stain with a crystal violet solution to visualize and count the plaques.

-

Data Analysis: Count the number of plaques for each compound concentration. The EC₅₀ is calculated as the concentration that reduces the number of plaques by 50% compared to the untreated virus control.

SARS-CoV-2 RdRp Inhibition Assay (Biochemical)

This assay measures the direct inhibition of the viral polymerase. A common method is a luminescence-based assay that detects pyrophosphate (PPi), a byproduct of polymerization.[10]

-

Reaction Setup: In a 384-well plate, add the test compounds at various concentrations.

-

Enzyme Mix Addition: Add a reaction mixture containing the purified SARS-CoV-2 RdRp complex (nsp12/nsp7/nsp8), a primer/template RNA substrate, ATP sulfurylase (ATPS), and adenosine 5'-phosphosulfate (APS).[10]

-

Incubation: Incubate the plate for 30-60 minutes at room temperature to allow the polymerase reaction to proceed. PPi is generated in proportion to RdRp activity.

-

Detection: Add a detection reagent containing D-luciferin and firefly luciferase. The ATPS in the reaction mix converts the generated PPi and APS into ATP, which is then used by luciferase to produce a luminescent signal.[10]

-

Measurement: Read the luminescence on a plate reader.

-

Data Analysis: Calculate the percent inhibition relative to a DMSO control. The IC₅₀ value is determined by fitting the dose-response curve.

Metabolic Labeling and Analysis using 4-Thiouridine (PAR-CLIP Workflow)

Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) is used to identify the binding sites of RNA-binding proteins (RBPs) on a transcriptome-wide scale.[3][11]

Caption: Workflow for identifying RNA-protein interaction sites using PAR-CLIP.

-

Metabolic Labeling: Culture cells in medium supplemented with 100 µM 4-thiouridine for several hours to allow incorporation into nascent RNA.[12]

-

UV Crosslinking: Irradiate the cells with 365 nm UV light to induce covalent crosslinks between the incorporated 4sU and closely interacting RBPs.[12]

-

Immunoprecipitation: Lyse the cells and immunoprecipitate the target RBP along with its crosslinked RNA fragments using a specific antibody.

-

RNA Processing: Treat the immunoprecipitated complex with RNase to trim the RNA. Ligate adapters to the RNA ends for subsequent sequencing.

-

Sequencing and Analysis: Isolate the RNA, reverse transcribe it into cDNA, and perform high-throughput sequencing. A key feature of PAR-CLIP is that the crosslinked 4sU causes a characteristic T-to-C mutation during reverse transcription, allowing for the precise identification of binding sites at nucleotide resolution.[3]

Conclusion and Future Directions

4-Thiouridine analogs are a powerful class of compounds with significant therapeutic potential and utility as research tools. Their antiviral activity, particularly against emerging RNA viruses like SARS-CoV-2, warrants further investigation and development. The mechanism of inducing nucleolar stress provides a clear rationale for their exploration as anticancer agents, especially in p53-competent tumors. Future research should focus on synthesizing novel analogs with improved selectivity indices, developing targeted delivery systems to enhance efficacy and reduce potential toxicity, and further elucidating the downstream cellular consequences of their incorporation into RNA. The continued use of 4sU in techniques like PAR-CLIP will also undoubtedly deepen our understanding of RNA-protein interactions and post-transcriptional gene regulation.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. PAR-CLIP: A Method for Transcriptome-Wide Identification of RNA Binding Protein Interaction Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Antiviral Activity of 4′-thioIDU and Thymidine Analogs against Orthopoxviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. p53 -Dependent and -Independent Nucleolar Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nucleolar Stress: hallmarks, sensing mechanism and diseases [cell-stress.com]

- 9. Identification of 4'-Thiouridine as an Orally Available Antiviral Agent Targeting Both RdRp and NiRAN Functions of SARS-CoV-2 Nsp12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. reframeDB [reframedb.org]

- 11. PAR-CLIP (Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation): a Step-By-Step Protocol to the Transcriptome-Wide Identification of Binding Sites of RNA-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PAR-CliP - A Method to Identify Transcriptome-wide the Binding Sites of RNA Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Versatile Nucleoside Analog: A Technical Guide to 1-(4-thio-beta-D-ribofuranosyl)uracil

An In-depth Exploration of the Discovery, History, and Applications of 4-Thiouridine for Researchers and Drug Development Professionals

Introduction

1-(4-thio-beta-D-ribofuranosyl)uracil, more commonly known as 4-thiouridine (4sU), is a sulfur-modified nucleoside analog of uridine. In this molecule, the oxygen atom at the 4-position of the uracil base is replaced by a sulfur atom. This seemingly subtle structural alteration confers unique chemical properties that have made 4sU an invaluable tool in molecular biology and a compound of interest in medicinal chemistry. Its applications range from being a photo-activatable probe for studying RNA-protein interactions to a metabolic label for tracking RNA dynamics and a potential therapeutic agent with antiviral and anticancer properties.[1][2] This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental protocols related to 4-thiouridine, tailored for researchers, scientists, and professionals in drug development.

Discovery and Historical Perspective

The journey of 4'-thionucleosides, where the furanose ring oxygen is replaced by sulfur, has been driven by their enhanced metabolic stability and biological activity.[3] The synthesis of a related compound, 1-(4-thio-beta-D-ribofuranosyl)-1,2,4-triazole-3-carboxamide, was described as early as 1976.[4] However, the widespread utility of 4sU in cellular biology began to be realized with the development of techniques to study nascent RNA.

The ability of 4sU to be readily taken up by cells and incorporated into newly transcribed RNA has made it a cornerstone of modern transcriptomics.[5][6] This has led to the development of powerful methods like PAR-CLIP (Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation), TUC-seq (Thiol(SH)-linked alkylation for the metabolic sequencing of RNA), SLAM-seq (Thiol(SH)-linked alkylation for metabolic sequencing), and TimeLapse-seq, all of which leverage the unique properties of 4sU to provide high-resolution insights into cellular RNA expression and decay dynamics.[7][8][9]

Biological Activity and Mechanism of Action

Once introduced to cell culture, 4sU is taken up by nucleoside transporters and subsequently phosphorylated by cellular kinases to its active triphosphate form, 4sU-triphosphate (4sUTP).[7][9] This triphosphate analog is then recognized by RNA polymerases and incorporated into nascent RNA transcripts in place of uridine.[6]

The biological effects of 4sU are multifaceted and concentration-dependent:

-

Metabolic Labeling: At low, non-toxic concentrations, the incorporation of 4sU allows for the specific tagging and isolation of newly synthesized RNA.[6][10] The thiol group on the incorporated 4sU can be biotinylated, enabling the enrichment of these transcripts for downstream analysis, such as next-generation sequencing.[5][11]

-

Antiviral Activity: 4sU has demonstrated potential as an antiviral agent, particularly against RNA viruses.[1][12] Its triphosphate metabolite can act as a competitive inhibitor and a substrate for viral RNA-dependent RNA polymerase (RdRp).[12] Its incorporation can terminate nascent viral RNA synthesis.[12] For instance, it has been identified as a potent agent against SARS-CoV-2.[12]

-

Anticancer Properties: The mechanisms underlying its potential anticancer activity include the inhibition of key enzymes in nucleotide metabolism and the induction of apoptosis in cancer cells.[1][13] By being incorporated into RNA, it can lead to the synthesis of faulty RNA, disrupting cellular processes.[1]

-

Inhibition of rRNA Synthesis: At elevated concentrations (>50 µM), 4sU has been shown to inhibit the production and processing of ribosomal RNA (rRNA), which can trigger a nucleolar stress response.[10][14] This is an important consideration for designing metabolic labeling experiments to avoid unintended cellular perturbations.[11]

-

Effects on Splicing: High levels of 4sU incorporation into pre-mRNAs have been observed to decrease splicing efficiency, particularly for introns with weaker splice sites.[5]

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity and chemical manipulation of 4-thiouridine.

| Table 1: Antiviral Activity of 4-Thiouridine against SARS-CoV-2 in Vero Cells | |

| Parameter | Value |

| EC₅₀ (Median Effective Concentration) | 1.71 µM[12] |

| CC₅₀ (Median Cytotoxic Concentration) | > 100 µM[12] |

| Table 2: Effect of 4-Thiouridine on rRNA Synthesis in Human U2OS Cells | |

| 4sU Concentration | Effect |

| 100 µM | Reduces 47S rRNA levels by ~75%[10] |

| 100 µM | Reduces processing of the remaining primary transcript by ~60%[10] |

| > 50 µM | Inhibits production and processing of 47S rRNA[10] |

| Table 3: Comparison of 4-Thiouridine to Cytidine Base Conversion Reactions | | | :--- | :--- | :--- | | Method | Conversion Efficacy | Reference | | Osmium Tetroxide (OsO₄) | 93% |[15] | | Iodoacetamide (IAA) | > 98% (calculated via absorbance), 95% (via HPLC) |[15] | | Sodium Periodate (NaIO₄) and Trifluoroethylamine (TFEA) | 80% |[16] |

Key Experimental Protocols

Protocol 1: General Synthesis of 4-Thiouridine (4sU) from Uridine

This protocol outlines a common three-step synthesis route.[9]

-

Acetylation: Protect the hydroxyl groups of uridine by treating it with an acetylating agent (e.g., acetic anhydride in pyridine) to form the fully acetylated intermediate (compound 1).

-

Thionation: Convert the 4-oxo group to a 4-thio group by reacting the acetylated uridine with Lawesson's reagent in a suitable solvent (e.g., dioxane) to yield the acetylated 4-thiouridine (compound 2).

-

Deacetylation: Remove the acetyl protecting groups by treating the product from the previous step with methanolic ammonia at room temperature overnight to yield the final product, 4-thiouridine (4sU). Purify using chromatography.[1]

Protocol 2: Metabolic Labeling and Isolation of Nascent RNA using 4sU-Tagging

This protocol is adapted from standard methods for labeling and isolating newly transcribed RNA.[6][10]

-

Cell Culture and Labeling: Culture cells (e.g., 1.5 x 10⁶ 2fTGH cells) to the desired confluency. Add 4sU to the culture medium at a final concentration of 10-100 µM (the optimal concentration should be determined empirically to balance labeling efficiency and cytotoxicity). Incubate for the desired pulse duration (e.g., 1 hour).

-

RNA Extraction: Aspirate the medium and lyse the cells directly on the plate using a suitable lysis reagent (e.g., TRIzol). Extract total RNA according to the manufacturer's protocol.

-

Biotinylation of 4sU-labeled RNA: For 50 µg of total RNA, add Biotin-HPDP (1 mg/ml) in biotinylation buffer (100 mM Tris, 10 mM EDTA, pH 7.4). Incubate for 1.5 hours at room temperature.

-

Purification of Biotinylated RNA: Remove unreacted biotin by chloroform extraction. The biotinylated RNA in the aqueous phase can then be isolated.

-

Enrichment of Labeled RNA: Use streptavidin-coated magnetic beads to capture the biotinylated 4sU-labeled RNA. Wash the beads stringently to remove non-specifically bound unlabeled RNA.

-

Elution: Elute the captured RNA from the beads using a suitable elution buffer (e.g., containing a reducing agent like DTT to cleave the disulfide bond of Biotin-HPDP). The eluted RNA is now ready for downstream applications like qRT-PCR or RNA-Seq.

Protocol 3: Chemical Conversion of 4sU to a Cytidine Analog using Iodoacetamide (IAA)

This protocol allows for the identification of 4sU incorporation sites by sequencing, as the modified base is read as a cytosine by reverse transcriptase.[15]

-

Reaction Setup: Incubate the 4sU-containing RNA sample with iodoacetamide (IAA). A typical reaction might involve treating the RNA with IAA at 50 °C for 15 minutes.

-

Purification: After the reaction, purify the RNA using a standard method such as ethanol precipitation to remove residual IAA and other reactants.

-

Analysis: The conversion can be confirmed by methods like HPLC, which will show a peak shift corresponding to the converted product, or by mass spectrometry.[15] The resulting RNA can be used in reverse transcription reactions for sequencing analysis.

Visualizations: Pathways and Workflows

References

- 1. This compound | 6741-73-7 | Benchchem [benchchem.com]

- 2. 4-Thiouridine,4-S-U Oligonucleotide Modification [biosyn.com]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. Synthesis of 1-(4-thio-beta-D-ribofuranosyl)-1,2,4-triazole-3-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. [PDF] Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling | Semantic Scholar [semanticscholar.org]

- 8. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of 4'-Thiouridine as an Orally Available Antiviral Agent Targeting Both RdRp and NiRAN Functions of SARS-CoV-2 Nsp12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Development and Comparison of 4-Thiouridine to Cytidine Base Conversion Reaction - PMC [pmc.ncbi.nlm.nih.gov]

4-Thiouridine (4sU): A Technical Guide to Its Application in RNA Dynamics and Interactome Studies

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of molecular biology and drug development, understanding the intricate dynamics of RNA—its synthesis, processing, decay, and interactions—is paramount. Steady-state RNA levels often mask the complex regulatory mechanisms that govern gene expression.[1] 4-Thiouridine (4sU), a photoreactive analog of the natural nucleoside uridine, has emerged as a powerful tool to dissect these dynamics with high temporal resolution.[2] By metabolically incorporating into nascent RNA transcripts, 4sU provides a chemical handle that enables the specific isolation, tracking, and analysis of newly synthesized RNA populations.[1][3]

This technical guide provides an in-depth overview of 4-thiouridine, its mechanism of action, and its core applications in RNA research. It offers detailed experimental protocols, quantitative data for experimental design, and workflow visualizations to empower researchers in leveraging this versatile tool for studying RNA metabolism and RNA-protein interactions.

Mechanism of Action

When introduced to cell culture media, 4-thiouridine is readily taken up by cells via nucleoside transporters and subsequently phosphorylated by cellular kinases to form 4-thiouridine triphosphate (4sUTP).[1][4] This analog is then utilized by RNA polymerases as a substrate and incorporated into newly transcribed RNA in place of uridine.[1][2]

The key to 4sU's utility lies in the substitution of the oxygen atom at the C4 position of the pyrimidine ring with a sulfur atom, creating a thiol group. This modification enables two primary functionalities:

-

Thiol-Specific Biotinylation: The thiol group can be specifically and covalently conjugated to biotin derivatives, such as Biotin-HPDP, which forms a reversible disulfide bond.[3] This biotin tag allows for the highly efficient affinity purification of nascent 4sU-labeled RNA from the bulk of pre-existing, unlabeled RNA using streptavidin-coated magnetic beads.[1][3]

-

Photo-Crosslinking: Upon exposure to long-wave UV light (365 nm), the thio-carbonyl group of an incorporated 4sU becomes highly reactive and forms covalent crosslinks with the amino acid residues of closely interacting RNA-binding proteins (RBPs).[5][6] This feature is the foundation of Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP).[7] A crucial feature of this crosslinking is that it induces a specific T-to-C mutation at the crosslink site during reverse transcription, allowing for precise identification of the RBP binding site at nucleotide resolution.[5]

Core Applications and Experimental Workflows

4sU is central to several cutting-edge techniques for analyzing RNA dynamics and interactions.

Metabolic Labeling of Nascent RNA (Pulse Labeling)

This is the most fundamental application of 4sU, used to isolate and quantify RNA that has been actively transcribed over a defined period (a "pulse"). This method allows researchers to study immediate changes in gene transcription in response to stimuli.[1]

Caption: Workflow for nascent RNA isolation via 4sU pulse labeling.

Determination of RNA Half-Life (Pulse-Chase)

To measure RNA stability, a pulse-labeling period is followed by a "chase," where the 4sU-containing medium is replaced with a medium containing a high concentration of standard uridine.[8] This effectively prevents further incorporation of 4sU. By collecting samples at different time points during the chase, the rate of decay for specific 4sU-labeled transcripts can be determined.[8]

Caption: Workflow for RNA half-life determination using a 4sU pulse-chase experiment.

PAR-CLIP: Identifying RBP Binding Sites

PAR-CLIP leverages the photocrosslinking property of 4sU to identify the direct binding sites of an RNA-binding protein (RBP) across the transcriptome.[5][7] This technique provides high-resolution binding site information due to the characteristic T-to-C mutation introduced at the crosslink site.[9]

Caption: The Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) workflow.

Nucleotide Recoding Methods (SLAM-seq, TimeLapse-seq)

More recent methods bypass the need for biochemical separation of labeled RNA.[10] Techniques like SLAM-seq and TimeLapse-seq use chemical modification of the incorporated 4sU (e.g., alkylation with iodoacetamide) to induce a T-to-C conversion during reverse transcription.[11][12][13] By sequencing the total RNA pool, newly synthesized transcripts can be distinguished from pre-existing transcripts bioinformatically, based on the presence of these T>C mutations.[13]

Quantitative Data for Experimental Design

The optimal concentration and labeling time for 4sU are cell-type dependent and must be empirically determined to balance efficient labeling with minimal cytotoxicity.[14][15] High concentrations (>50-100 µM) or prolonged exposure can induce a nucleolar stress response and inhibit rRNA synthesis.[14][16]

Table 1: Recommended 4sU Labeling Concentrations & Times for Various Applications

| Application | Cell Type Example | 4sU Concentration | Labeling Time | Reference(s) |

|---|---|---|---|---|

| Nascent mRNA Labeling | HEK293 | 100 µM | 15 - 120 min | [5] |

| mESCs | 200 µM | 15 min | [17] | |

| NIH-3T3 | 500 µM - 1 mM | 15 - 120 min | [18] | |

| U2OS, HCT116 | 100 - 800 µM | 1 hour | [12] | |

| rRNA Synthesis Studies | 2fTGH | ≤ 10 µM | 1 - 2 hours | [14] |

| PAR-CLIP | HEK293 | 100 µM | 16 hours | [5] |

| RNA Half-Life (Pulse) | General | Varies (e.g., 100-500 µM) | 2 - 12 hours (approx. 1-2 half-lives of interest) | [8] |

| RNA Half-Life (Chase) | General | Molar excess of Uridine (e.g., 10 mM) | Variable (0 - 24 hours) |[8] |

Table 2: Key Quantitative Parameters in 4sU-Based Methods

| Parameter | Typical Value / Range | Method Context | Notes | Reference(s) |

|---|---|---|---|---|

| 4sU Incorporation Rate | ~2-6% of total RNA after 1h | Metabolic Labeling | Cell-type and growth rate dependent. | [10][18] |

| Biotinylation Efficiency | ~30% (Biotin-HPDP) to ~100% (Iodoacetyl-biotin) | Affinity Purification | Iodoacetyl-biotin forms an irreversible bond. | [3] |

| Affinity Purification Recovery | Up to 90% of labeled RNA | Affinity Purification | Efficiency validated by co-labeling with radioactive nucleosides. | [18] |

| Crosslinking Efficiency | 100-1000 fold higher than 254 nm UV | PAR-CLIP | A major advantage of using photoreactive nucleosides. | [9] |

| T-to-C Conversion Rate | High frequency at crosslink sites | PAR-CLIP, SLAM-seq | The key feature for identifying binding sites or new transcripts. |[5][9] |

Experimental Protocols

The following are generalized protocols that should be optimized for specific cell lines and experimental goals.

Protocol 1: 4sU Pulse-Labeling and Nascent RNA Isolation

This protocol is adapted from established methodologies for isolating newly transcribed RNA.[1][3]

-

Cell Culture and Labeling:

-

Plate cells to reach 70-80% confluency on the day of the experiment.[1]

-

Prepare fresh 4sU-containing medium at the desired final concentration (e.g., 100 µM).

-

Aspirate the old medium, wash cells once with PBS, and add the 4sU medium.

-

Incubate for the desired pulse duration (e.g., 60 minutes) under standard culture conditions.[1]

-

-

RNA Isolation:

-

Quench the reaction by aspirating the 4sU medium and immediately adding TRIzol reagent directly to the plate (e.g., 3 mL for a 10 cm dish).[1]

-

Lyse cells by scraping and pipetting.

-

Extract total RNA according to the TRIzol manufacturer's protocol. Resuspend the final RNA pellet in RNase-free water.

-

-

Thiol-Specific Biotinylation:

-

For every 50-80 µg of total RNA, prepare a biotinylation reaction.[3]

-

Combine RNA with 10x Biotinylation Buffer (100 mM Tris pH 7.4, 10 mM EDTA) and Biotin-HPDP (1 mg/mL in DMF, use ~2 µL per 1 µg RNA).[1]

-

Incubate for 1.5 hours at room temperature with rotation, protected from light.

-

Remove unbound biotin by performing a chloroform or phenol/chloroform extraction.[3] Precipitate the RNA with isopropanol/ethanol.

-

-

Affinity Purification:

-

Resuspend the biotinylated RNA in a suitable binding buffer.

-

Prepare streptavidin-coated magnetic beads according to the manufacturer's instructions (e.g., µMACS Streptavidin Kit).[1]

-

Incubate the RNA with the beads to allow the biotin-streptavidin interaction.

-

Place the tube on a magnetic stand and discard the supernatant (containing pre-existing, unlabeled RNA).

-

Wash the beads stringently with a high-salt wash buffer (e.g., 100 mM Tris pH 7.5, 10 mM EDTA, 1 M NaCl, 0.1% Tween20).[1]

-

-

Elution:

-

Elute the captured nascent RNA by incubating the beads with a fresh solution of 100 mM Dithiothreitol (DTT), which cleaves the disulfide bond.[19]

-

Collect the supernatant containing the purified, newly transcribed RNA.

-

Perform a cleanup step (e.g., RNeasy MinElute Cleanup Kit) to prepare the RNA for downstream applications like RNA-Seq or qRT-PCR.

-

Protocol 2: PAR-CLIP (Abbreviated)

This protocol outlines the key steps specific to PAR-CLIP, following the 4sU labeling step.[5][7]

-

Labeling and Crosslinking:

-

Label cells with 100 µM 4sU for 16 hours.[5]

-

Wash cells with cold PBS and irradiate on ice with 365 nm UV light to induce crosslinking.

-

-

Immunoprecipitation and Digestion:

-

Lyse cells and treat with RNase T1 (at a calibrated concentration) to partially fragment RNA.

-

Perform immunoprecipitation using an antibody specific for the RBP of interest.

-

Wash the immunoprecipitate stringently with high-salt wash buffers.[5]

-

-

RNA Fragment Isolation:

-

Run the RBP-RNA complexes on an SDS-PAGE gel and transfer to a nitrocellulose membrane.

-

Excise the membrane region corresponding to the molecular weight of the RBP-RNA complex.

-

Liberate the crosslinked RNA fragments by treating the membrane slice with Proteinase K.

-

-

Library Preparation and Sequencing:

-

Ligate 3' and 5' sequencing adapters to the purified RNA fragments.

-

Perform reverse transcription. During this step, the reverse transcriptase frequently incorporates a 'C' opposite the crosslinked 4sU, creating the signature T-to-C mutation.[5]

-

Amplify the resulting cDNA by PCR and subject it to high-throughput sequencing.

-

-

Data Analysis:

-

Align sequencing reads to the reference genome/transcriptome.

-

Identify clusters of reads containing T-to-C mutations to pinpoint the precise RBP binding sites.

-

Conclusion

4-thiouridine has become an indispensable tool in RNA biology, providing a versatile and robust method to move beyond static snapshots of the transcriptome. By enabling the temporal separation and analysis of RNA populations, 4sU-based techniques have provided unprecedented insights into the kinetics of transcription, RNA processing, and decay.[3][20] Furthermore, its application in methods like PAR-CLIP has revolutionized the study of RNA-protein interactions, a critical area for understanding gene regulation and for the development of novel RNA-targeted therapeutics.[7] Careful consideration of experimental parameters, particularly 4sU concentration and labeling duration, is critical to ensure data integrity and avoid cellular stress artifacts.[14] When applied thoughtfully, 4sU will continue to be a cornerstone technology for researchers and drug developers aiming to unravel the dynamic life cycle of RNA.

References

- 1. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00001F [pubs.rsc.org]

- 5. PAR-CLIP: A Method for Transcriptome-Wide Identification of RNA Binding Protein Interaction Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PAR-CLIP - Wikipedia [en.wikipedia.org]

- 7. PAR-CLIP (Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation): a Step-By-Step Protocol to the Transcriptome-Wide Identification of Binding Sites of RNA-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. biorxiv.org [biorxiv.org]

- 11. Simultaneous measurement of nascent transcriptome and translatome using 4-thiouridine metabolic RNA labeling and translating ribosome affinity purification - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. biorxiv.org [biorxiv.org]

- 14. tandfonline.com [tandfonline.com]

- 15. The Power of High-Throughput Kinetic RNA Sequencing | Lexogen [lexogen.com]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. Metabolic Labeling and Recovery of Nascent RNA to Accurately Quantify mRNA Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay | Springer Nature Experiments [experiments.springernature.com]

The Dual Facets of 4-Thiouridine: A Technical Guide to its Antiviral and Anticancer Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Thiouridine (4sU), a sulfur-containing analog of the nucleoside uridine, has emerged as a molecule of significant interest in both virology and oncology. Initially utilized as a tool for metabolic labeling of newly transcribed RNA, its intrinsic biological activities have garnered increasing attention. This technical guide provides an in-depth analysis of the antiviral and anticancer properties of 4-thiouridine, detailing its mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols. Furthermore, this document presents visual representations of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding of its therapeutic potential.

Antiviral Potential of 4-Thiouridine

4-Thiouridine has demonstrated notable efficacy against a range of RNA viruses, with a particularly well-documented activity against coronaviruses. Its primary antiviral mechanism is centered on the disruption of viral RNA synthesis.

Mechanism of Antiviral Action

Once taken up by host cells, 4-thiouridine is metabolized into its active triphosphate form, 4-thiouridine triphosphate (4sUTP). This analog is then mistakenly incorporated into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). The presence of the sulfur atom at the 4-position of the uracil base interferes with the normal functioning of the replication machinery.

Specifically, in the context of SARS-CoV-2, the triphosphate metabolite of 4-thiouridine has been shown to inhibit the RdRp activity of the Nsp12-Nsp7-Nsp8 complex, leading to the termination of nascent RNA synthesis through misincorporation[1]. Additionally, it has been found to suppress the function of the NiRAN domain of Nsp12, which is crucial for viral replication, by blocking both RNAylation and NMPylation of Nsp9[1]. This dual-targeting mechanism contributes to its potent antiviral effect.

Caption: Antiviral mechanism of 4-thiouridine.

Quantitative Antiviral Activity

The antiviral efficacy of 4-thiouridine has been quantified against several viruses. The half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50) are key parameters for evaluating its potency and therapeutic window.

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |

| SARS-CoV-2 | Vero | 1.71 | >100 | >58.5 | [1] |

Anticancer Potential of 4-Thiouridine

The application of 4-thiouridine in cancer research has revealed a distinct mechanism of action that leverages the high metabolic and proliferative rate of cancer cells. At elevated concentrations, 4-thiouridine induces a nucleolar stress response, leading to cell cycle arrest and apoptosis.

Mechanism of Anticancer Action

The anticancer activity of 4-thiouridine is primarily initiated by its inhibitory effect on ribosomal RNA (rRNA) synthesis.[2][3][4] Concentrations exceeding 50 µM have been shown to inhibit both the production and processing of the 47S rRNA precursor.[3][4] This disruption of ribosome biogenesis, a critical process for rapidly dividing cells, triggers a cascade of events known as the nucleolar stress response.

Key events in this pathway include the translocation of nucleolar proteins, such as nucleophosmin (NPM1), from the nucleolus to the nucleoplasm.[3][4] This translocation leads to the stabilization and activation of the tumor suppressor protein p53.[3][4] Activated p53 then transcriptionally upregulates target genes that mediate cell cycle arrest and induce apoptosis, ultimately leading to the death of the cancer cell.

Caption: Anticancer mechanism of 4-thiouridine.

Quantitative Anticancer Activity

The cytotoxic effects of 4-thiouridine have been observed in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are dependent on the cell type and the duration of exposure.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| U2OS | Osteosarcoma | Not explicitly stated, but effects seen at 50-100 µM | 6 | [3][4] |

| NB-4 | Acute Myelocytic Leukemia | ~5 (for 4-HPR, a related compound) | 24 | [5] |

Note: Quantitative data for the IC50 of 4-thiouridine across a broad range of cancer cell lines is not as extensively documented in the provided search results as its antiviral EC50. The data for NB-4 cells pertains to 4-HPR, a different compound, but illustrates the type of data generated in such studies.

Detailed Experimental Protocols

The following protocols are generalized methodologies based on standard practices cited in the literature for evaluating the antiviral and anticancer potential of compounds like 4-thiouridine.

Antiviral Activity Assessment (Plaque Reduction Assay)

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.

Caption: Workflow for a Plaque Reduction Assay.

-

Cell Seeding: Plate a suitable host cell line (e.g., Vero cells for SARS-CoV-2) in 6-well or 12-well plates and incubate until a confluent monolayer is formed.

-

Compound Preparation: Prepare serial dilutions of 4-thiouridine in cell culture medium.

-

Treatment and Infection: Remove the growth medium from the cells. Add the diluted compound to the wells, followed by the addition of the virus at a concentration calculated to produce 50-100 plaques per well.

-

Adsorption: Incubate the plates for 1-2 hours to allow the virus to attach to and enter the cells.

-

Overlay: Remove the inoculum and overlay the cell monolayer with a medium containing a semi-solid substance (e.g., 1% methylcellulose) to restrict the spread of progeny virus, thus ensuring that new infections are limited to neighboring cells, which results in the formation of localized plaques.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

Staining and Counting: Fix the cells (e.g., with 10% formalin) and stain with a solution like 0.5% crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to a no-drug control. The EC50 is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Anticancer Activity Assessment (MTT Cell Viability Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., U2OS) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of 4-thiouridine and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against drug concentration.

Analysis of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Culture and treat cancer cells with 4-thiouridine as described for the MTT assay.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

-

Data Analysis: The cell population is quantified into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blot Analysis for p53 Stabilization

This technique is used to detect the increased expression of specific proteins, such as p53, following drug treatment.[6]

-

Protein Extraction: Treat cells with 4-thiouridine, then lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein samples by size by loading equal amounts of protein onto a polyacrylamide gel and applying an electric current.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p53). Following washes, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

-

Imaging: Capture the light signal with an imager. The intensity of the bands corresponds to the amount of the target protein. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

Conclusion

4-Thiouridine exhibits significant potential as both an antiviral and an anticancer agent through distinct, yet potent, mechanisms of action. Its ability to act as a chain terminator in viral RNA synthesis makes it a compelling candidate for the treatment of infections caused by RNA viruses like SARS-CoV-2. Concurrently, its capacity to induce nucleolar stress and p53-mediated apoptosis in cancer cells highlights its promise in oncology. The detailed methodologies and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic capabilities of this versatile nucleoside analog. Further preclinical and clinical investigations are warranted to fully elucidate its safety and efficacy profiles for these applications.

References

- 1. Identification of 4'-Thiouridine as an Orally Available Antiviral Agent Targeting Both RdRp and NiRAN Functions of SARS-CoV-2 Nsp12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. google.com [google.com]

Methodological & Application

Application Notes and Protocols for 4-Thiouridine (4sU) Metabolic Labeling of RNA

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-thiouridine (4sU) for the metabolic labeling of newly transcribed RNA. This technique is a powerful tool for studying RNA synthesis, processing, stability, and degradation dynamics, offering significant advantages over traditional methods that only measure steady-state RNA levels.[1][2][3] By introducing a thiol group into nascent RNA, 4sU enables the specific isolation and analysis of transcripts synthesized within a defined time window.[1][2]

Key Applications:

-

Measuring RNA Synthesis and Degradation Rates: Pulse-chase experiments with 4sU allow for the determination of genome-wide RNA half-lives.[1][4]

-

Studying Gene Expression Dynamics: Investigate transcriptional responses to various stimuli, such as drug treatment, cellular stress, or developmental cues.[2]

-

Analysis of Co-transcriptional Processing: Isolate nascent transcripts to study pre-mRNA splicing and other processing events.[1]

-

Drug Discovery and Development: Assess the on-target and off-target effects of therapeutic compounds on transcription and RNA stability.

-

Advanced Sequencing Techniques: 4sU labeling is a prerequisite for several next-generation sequencing methods, including SLAM-seq, TimeLapse-seq, and TUC-seq, which enable the identification of newly synthesized transcripts through specific base conversions.[5][6][7][8][9][10][11][12]

Principle of 4sU Metabolic Labeling

4-thiouridine is a non-toxic uridine analog that is readily taken up by cells and incorporated into newly transcribed RNA in place of uridine.[1][2][7][13] Once inside the cell, 4sU is phosphorylated to 4sU-triphosphate (4sUTP) by cellular kinases and subsequently used by RNA polymerases for transcription.[2][14] The incorporated 4sU contains a reactive thiol group, which can be exploited for the specific biotinylation and subsequent purification of the labeled RNA using streptavidin-coated beads.[1][2]

Critical Experimental Parameters

The success of a 4sU labeling experiment is highly dependent on optimizing several key parameters. It is crucial to balance efficient labeling with minimal cellular perturbation. High concentrations or prolonged exposure to 4sU can lead to cytotoxicity and alterations in cellular processes such as rRNA synthesis and pre-mRNA splicing.[13][15][16][17][18][19]

Quantitative Data Summary

| Parameter | Cell Type | Concentration | Labeling Time | Application | Reference |

| 4sU Concentration | Mammalian Cells (general) | 50 - 500 µM | Varies (minutes to hours) | General Labeling | [13] |

| Mouse Embryonic Stem Cells (mESCs) | Low concentrations | Short times | Minimizing Homeostasis Impact | [20] | |

| HEK293T | 50 µM | 15 - 30 min | Prodrug Labeling Efficiency | [8][11] | |

| Murine Fibroblasts | 10 µM | Up to 120 min | rRNA Synthesis Analysis | [17] | |

| Labeling Time | Nascent RNA Analysis | 5 - 120 min | Short pulse | Studying RNA Synthesis | [2] |

| RNA Decay Studies | > 12 hours | Long pulse-chase | Measuring RNA Half-life | [4][17] | |

| Biotinylation | Total RNA Input | 60 - 100 µg | 1.5 hours | Biotin-HPDP Reaction | [1][2] |

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent RNA with 4-thiouridine